molecular formula C10H18CuN2O4S2 B13790921 D-Penicillaminatoaquacopper CAS No. 57596-07-3

D-Penicillaminatoaquacopper

Cat. No.: B13790921
CAS No.: 57596-07-3
M. Wt: 357.9 g/mol
InChI Key: JDYZYNCFVGHTMX-UHFFFAOYSA-L
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Description

D-Penicillaminatoaquacopper is a coordination complex formed between copper and D-penicillamineThe complex is characterized by its distinctive yellow color and has been studied for its potential therapeutic and industrial uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Penicillaminatoaquacopper can be synthesized through the reaction of copper chloride dihydrate (CuCl2·2H2O) with D-penicillamine. The reaction typically involves dissolving the copper salt in water and then adding D-penicillamine under controlled conditions. The resulting complex is then isolated and purified .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pH, and concentration of reactants. Industrial production would likely involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

D-Penicillaminatoaquacopper undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various ligands. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can produce new coordination complexes with different ligands .

Scientific Research Applications

D-Penicillaminatoaquacopper has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of D-Penicillaminatoaquacopper involves its ability to chelate metal ions. The compound binds to metal ions through the sulfur and nitrogen atoms of D-penicillamine, forming stable complexes. This chelation process is crucial for its therapeutic effects, such as the removal of excess copper in conditions like Wilson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific coordination with D-penicillamine, which imparts distinct chemical and biological properties. Its ability to form stable chelates with heavy metals and its potential therapeutic applications set it apart from other copper complexes .

Properties

CAS No.

57596-07-3

Molecular Formula

C10H18CuN2O4S2

Molecular Weight

357.9 g/mol

IUPAC Name

copper;2-amino-3-[(1-amino-1-carboxylato-2-methylpropan-2-yl)disulfanyl]-3-methylbutanoate

InChI

InChI=1S/C10H20N2O4S2.Cu/c1-9(2,5(11)7(13)14)17-18-10(3,4)6(12)8(15)16;/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16);/q;+2/p-2

InChI Key

JDYZYNCFVGHTMX-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C(C(=O)[O-])N)SSC(C)(C)C(C(=O)[O-])N.[Cu+2]

Origin of Product

United States

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